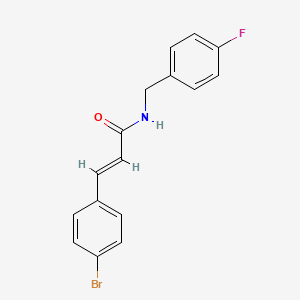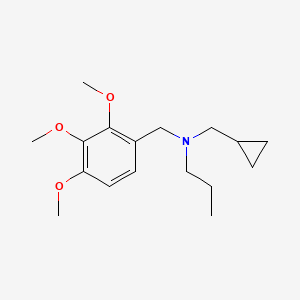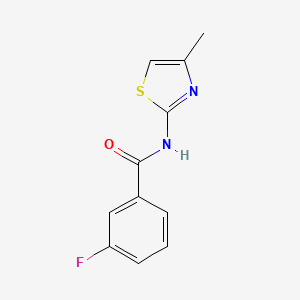![molecular formula C16H17FN2O3S B5848951 N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5848951.png)
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide, also known as FSL-1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FSL-1 is a potent agonist of Toll-like receptor 2 (TLR2), a critical component of the innate immune system.
科学研究应用
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has been extensively studied for its potential applications in various fields, including immunology, microbiology, and cancer research. In immunology, this compound has been shown to activate TLR2, leading to the production of pro-inflammatory cytokines and chemokines. This activation of the innate immune system has potential applications in the development of vaccines and immunotherapies.
In microbiology, this compound has been shown to enhance the antibacterial activity of macrophages and neutrophils. This property of this compound has potential applications in the development of new antibiotics and antimicrobial agents.
In cancer research, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用机制
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide activates TLR2, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways. This activation leads to the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of costimulatory molecules on antigen-presenting cells.
Biochemical and Physiological Effects:
The activation of TLR2 by this compound leads to the production of pro-inflammatory cytokines and chemokines, which play critical roles in the innate immune response. This compound has also been shown to enhance the antibacterial activity of macrophages and neutrophils. In addition, this compound has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide in lab experiments is its potency as a TLR2 agonist. This property allows for the activation of the innate immune system at low concentrations of this compound. However, one limitation of using this compound is its potential to activate other TLRs, leading to non-specific activation of the immune system.
未来方向
There are several future directions for the research of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide. One direction is the development of this compound-based vaccines and immunotherapies. Another direction is the development of this compound-based antibiotics and antimicrobial agents. Additionally, the potential use of this compound in cancer therapy warrants further investigation.
In conclusion, this compound, or this compound, is a synthetic compound that has potential applications in various fields, including immunology, microbiology, and cancer research. This compound activates TLR2, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines and chemokines. This compound has several advantages and limitations for lab experiments, and future research directions include the development of this compound-based vaccines, antibiotics, and cancer therapies.
合成方法
The synthesis of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide involves the reaction of this compound with a solution of trifluoroacetic acid in dichloromethane. The resulting product is then purified using column chromatography. The overall yield of the synthesis is approximately 60%.
属性
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-18-16(20)12-19(11-13-5-3-2-4-6-13)23(21,22)15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZMKHLYNHNQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)




![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)

![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)
![N-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848992.png)
